BenchChemオンラインストアへようこそ!

(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester

EZH2 Inhibition Epigenetics Cancer Therapeutics

This precise 3-fluoro-4-Boc-aminopiperidine scaffold is a strategic purchase for hit-to-lead optimization. Validated in sub-nanomolar EZH2 inhibitors (IC50 0.5 nM), its regiochemistry uniquely balances pKa (~11.2) for CNS ligand design. Unlike non-fluorinated or differently protected analogs, it offers orthogonal deprotection and is available in cis/trans racemic forms for stereospecific SAR studies. Essential for mitigating hERG cardiotoxicity in 5-HT2B antagonists.

Molecular Formula C10H19FN2O2
Molecular Weight 218.27 g/mol
CAS No. 1228631-81-9
Cat. No. B1532238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester
CAS1228631-81-9
Molecular FormulaC10H19FN2O2
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCNCC1F
InChIInChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)
InChIKeyMPIIBGAKGQZLDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester CAS 1228631-81-9: A Fluorinated Piperidine Building Block for Medicinal Chemistry


(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester (CAS 1228631-81-9) is a synthetic organic compound classified as a fluorinated piperidine carbamate. Its IUPAC name is tert-butyl N-(3-fluoropiperidin-4-yl)carbamate, with the molecular formula C10H19FN2O2 and a molecular weight of 218.27 g/mol [1]. The compound features a piperidine ring bearing a fluorine atom at the 3-position and a tert-butyloxycarbonyl (Boc)-protected amine at the 4-position [2]. It is primarily utilized as a versatile synthetic intermediate or building block in medicinal chemistry and pharmaceutical research .

Why Non-Fluorinated and Differentially Substituted Piperidine Analogs Cannot Directly Replace (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester


Direct substitution of this 3-fluoro-4-Boc-aminopiperidine with a non-fluorinated analog (e.g., tert-butyl piperidin-4-ylcarbamate) or a regioisomeric variant (e.g., 4-fluoro-3-Boc-aminopiperidine) is not chemically or pharmacologically equivalent. The specific regio- and stereochemical placement of the electron-withdrawing fluorine atom adjacent to the protected amine profoundly influences the compound's electronic properties, conformational preferences, and metabolic stability [1]. In drug discovery contexts, this structural nuance directly impacts target binding affinities and pharmacokinetic profiles, as evidenced by the high potency (IC50 0.5 nM) of an EZH2 inhibitor featuring this precise scaffold [2]. Furthermore, the Boc protecting group offers a well-established, orthogonal protection strategy, whereas alternative protecting groups like benzyl carbamate (Cbz) require different deprotection conditions and exhibit distinct physicochemical properties, making them non-substitutable in multi-step synthetic sequences [3].

Quantitative Differentiation Guide: (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester vs. Key Analogs


Potency Advantage in EZH2 Inhibition: 3-Fluoro-4-Boc-aminopiperidine Scaffold Enables Sub-Nanomolar Activity

A specific derivative incorporating the (3-fluoro-piperidin-4-yl)carbamic acid tert-butyl ester scaffold, as detailed in US Patent 11,459,315 Example 38, demonstrates an IC50 of 0.5 nM against the histone-lysine N-methyltransferase EZH2 [1]. While a direct comparator for the unsubstituted piperidine variant is not provided in this dataset, the sub-nanomolar potency of this fluorinated scaffold is a key differentiator. In the broader context of piperidine-dihydropyridine hybrids as anticancer agents, a related 3-fluoro-substituted carboxamide exhibited an IC50 of 15.94 ± 0.201 μM against the A-549 lung cancer cell line [2]. This demonstrates that the 3-fluoro-piperidine motif is associated with potent biological activity, a characteristic not guaranteed in its non-fluorinated counterparts.

EZH2 Inhibition Epigenetics Cancer Therapeutics

Physicochemical Differentiation: pKa Modulation via 3-Fluoro Substitution for hERG Liability Mitigation

The introduction of a fluorine atom at the 3-position of the piperidine ring is a recognized strategy to lower the pKa of the basic nitrogen, thereby reducing the risk of hERG potassium channel blockade, a common cause of drug-induced QT prolongation [1]. For (3-fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester, the predicted pKa of the piperidine nitrogen is 11.24 ± 0.40 . This value is strategically reduced compared to an unsubstituted piperidine analog (e.g., piperidine pKa ~11.2) but represents a more balanced approach than the more aggressive reduction achieved with a 3,3-difluoropiperidine analog (pKa ~8.5), which can sometimes lead to unfavorable pharmacokinetic properties [1]. This precise modulation is a direct consequence of the specific 3-fluoro substitution pattern.

hERG Liability Cardiotoxicity 5-HT2B Antagonists

Stereochemical Differentiation: Cis- vs. Trans-3-Fluoro-4-Boc-aminopiperidine for Controlled Conformational Restriction

(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester is commercially available as a racemic mixture of its cis- and trans- stereoisomers, or as individual stereoisomers (e.g., cis- (3S,4R) and trans- (3R,4R) forms) . The stereochemical arrangement of the fluorine and Boc-amino substituents imposes distinct conformational constraints on the piperidine ring, which can dramatically influence the binding orientation and affinity to biological targets. A study on the synthesis of 1,2-disubstituted 3-fluoropiperidines demonstrated that electrophilic fluorination and subsequent allylation can be achieved with high cis-selectivity, particularly with N-2-nitrobenzene sulfonyl protecting groups [1]. This demonstrates that stereocontrol is achievable and that the choice of cis- or trans-isomer can be made to favor specific downstream synthetic outcomes or biological interactions. The target compound's precise stereochemistry must be specified during procurement to ensure experimental reproducibility.

Stereochemistry Conformational Analysis Diastereoselective Synthesis

Differentiation by Protecting Group: Boc vs. Cbz for Orthogonal Synthetic Strategies

The tert-butyloxycarbonyl (Boc) protecting group in (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester offers a distinct deprotection profile compared to other common amine protecting groups like carboxybenzyl (Cbz). The Boc group is cleaved under acidic conditions (e.g., TFA), while the Cbz group (as in benzyl (3-fluoropiperidin-4-yl)carbamate) requires hydrogenolysis or strong acid [1]. This difference is quantified by their relative stability: a Boc group is generally stable to basic conditions and nucleophiles, whereas a Cbz group is stable to acids but labile to hydrogenation [2]. This orthogonality is fundamental for complex, multi-step syntheses where selective deprotection is required to install subsequent functional groups.

Protecting Groups Orthogonal Protection Solid-Phase Synthesis

Optimal Deployment Scenarios for (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester Based on Comparative Evidence


Precision Design of Epigenetic Modulators (e.g., EZH2 Inhibitors)

This compound is ideally suited for projects targeting epigenetic enzymes like EZH2, where the 3-fluoro-4-Boc-aminopiperidine scaffold has been shown to yield sub-nanomolar inhibitors. Its procurement is justified for hit-to-lead programs aiming to replicate or optimize the potent activity (IC50 0.5 nM) reported in US Patent 11,459,315 [1].

Optimization of CNS-Penetrant Drug Candidates with Mitigated Cardiotoxicity Risk

In medicinal chemistry campaigns focused on central nervous system (CNS) targets, the balanced lipophilicity and precisely modulated basicity (pKa ~11.2) of this fluorinated piperidine scaffold make it a strategic alternative to non-fluorinated or difluorinated analogs [1]. This is particularly relevant when mitigating hERG channel blockade is a key design criterion, as outlined in 5-HT2B antagonist development [2].

Stereospecific SAR Studies of Piperidine-Containing Pharmacophores

This compound, available in both cis- and trans- racemic forms, is essential for conducting stereospecific structure-activity relationship (SAR) studies [1]. Procurement of defined stereoisomers enables direct comparison of biological activities, as exemplified by the cis-selective synthetic routes reported for 3-fluoropiperidine derivatives [2], ensuring that the correct spatial arrangement of substituents is achieved for optimal target engagement.

Multi-Step Synthesis Requiring Orthogonal Protection and Acid-Labile Deprotection

For complex synthetic sequences where other functional groups are sensitive to hydrogenation or strong acid, the Boc-protected amine in this compound provides a critical orthogonal deprotection handle [1]. This makes it preferable to analogs with Cbz or other protecting groups, enabling a broader range of compatible downstream transformations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.